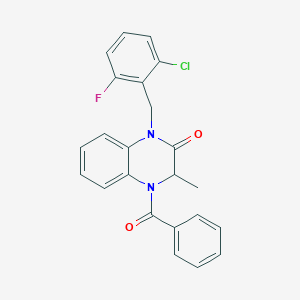
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound of great interest in the field of synthetic organic chemistry. It is a member of the quinoxalinone family, a group of compounds with a wide range of biological activities. This compound has been studied for its potential use in a variety of applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2-chloro-6-fluorobenzylamine with 4-benzoyl-3-methyl-1,2-diaminocyclohexane followed by cyclization to form the quinoxalinone ring.
Starting Materials
2-chloro-6-fluorobenzylamine, 4-benzoyl-3-methyl-1,2-diaminocyclohexane, Acetic anhydride, Sodium acetate, Methanol, Chloroform, Ethyl acetate, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Wate
Reaction
Step 1: 2-chloro-6-fluorobenzylamine is reacted with acetic anhydride and sodium acetate in methanol to form the corresponding acetamide., Step 2: The acetamide is then reacted with 4-benzoyl-3-methyl-1,2-diaminocyclohexane in chloroform to form the intermediate., Step 3: The intermediate is cyclized by adding hydrochloric acid and heating to form the quinoxalinone ring., Step 4: The product is then extracted with ethyl acetate and washed with sodium bicarbonate and water to obtain the final compound.
科学的研究の応用
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential use in a variety of scientific research applications. It has been studied as an anti-inflammatory agent, with potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its anti-cancer properties, with potential use in treating various types of cancer. Additionally, it has been studied for its anti-viral properties, with potential use in treating viral infections such as HIV.
作用機序
The exact mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not yet known. However, it is believed that the compound functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it is believed to inhibit the activity of certain cancer-causing enzymes, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor (VEGF).
生化学的および生理学的効果
The biochemical and physiological effects of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone have been studied in a variety of experimental models. In animal models, the compound has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. Additionally, it has been shown to reduce oxidative stress and increase levels of certain anti-inflammatory mediators.
実験室実験の利点と制限
The use of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of this compound is that it is a relatively new compound, and therefore there is limited information available regarding its effects and potential side effects.
将来の方向性
There are a number of potential future directions for 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to further study its anti-inflammatory and anti-cancer properties, with a focus on developing more effective treatments for inflammatory diseases and cancer. Additionally, further research could be conducted to determine the exact mechanism of action of the compound and to identify potential side effects or toxicity. Finally, further research could be conducted to explore the potential use of this compound in other applications, such as as an anti-viral agent or as an antioxidant.
特性
IUPAC Name |
4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLZDLWHOZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)
![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)
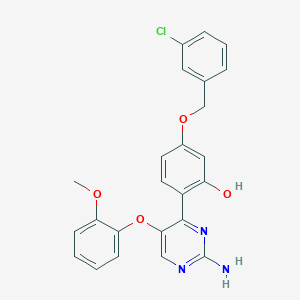
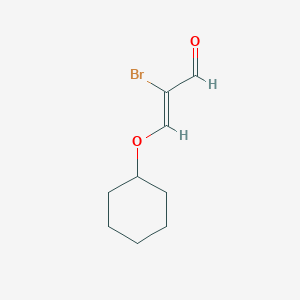
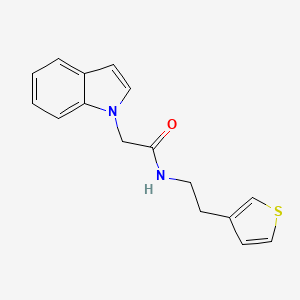
![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)
![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one](/img/structure/B2898603.png)
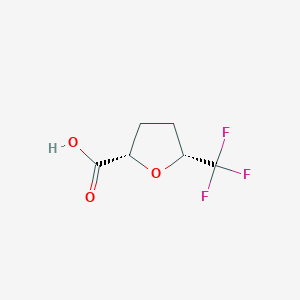
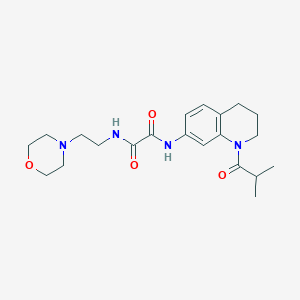
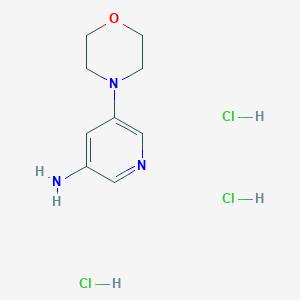
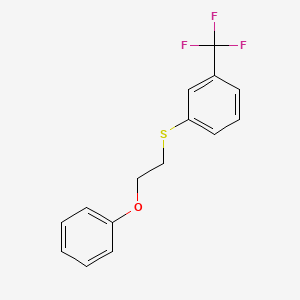
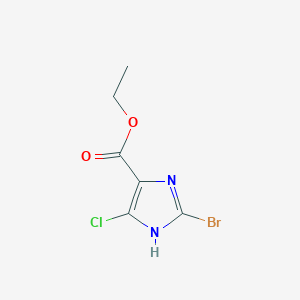
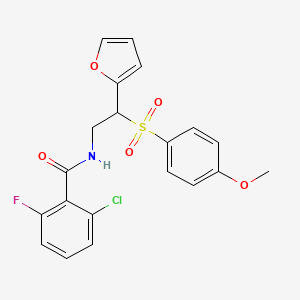
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)